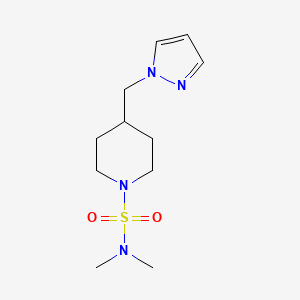

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The sulfonamide group in this compound suggests potential inhibitory activity against certain enzymes, such as carbonic anhydrases, which are involved in various physiological processes .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, where the migration of sulfonyl groups to different positions can be controlled by changing the Lewis acids . Another method includes the synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving allenic sulfonamide formation and a novel 1,3-sulfonyl shift . These methods highlight the versatility and controllability in the synthesis of pyrazole sulfonamide derivatives.

Molecular Structure Analysis

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to obtain molecular structural parameters and vibrational frequencies of pyrazole sulfonamide compounds. Spectroscopic techniques like FT-IR and FT-Raman, along with molecular orbital analysis, provide detailed insights into the molecular structure. The molecular electrostatic potential mapping can predict sites for electrophilic and nucleophilic attacks, while NBO and NLMO analyses interpret intramolecular contacts .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, they can act as inhibitors for enzymes like carbonic anhydrase by interacting with the active site of the enzyme, thus affecting its function . Additionally, pyrazole and its derivatives have been shown to inhibit the oxidation of other substrates by scavenging hydroxyl radicals, indicating their potential as antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole sulfonamide derivatives can be influenced by the presence of substituents on the pyrazole ring. For example, the introduction of fluorine atoms can affect the chemical shifts and splitting patterns in NMR spectroscopy, indicating changes in the electronic environment of the molecule . The inhibitory effects of these compounds on enzymes like carbonic anhydrase and acetylcholinesterase suggest that they have significant biological activity, which is often reflected in their physical and chemical properties .

科学的研究の応用

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including 4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide, have been recognized for their significant role as synthetic bacteriostatic antibiotics, treating bacterial infections caused by various microorganisms. Beyond their initial antibacterial uses, sulfonamides have been explored for a wide range of therapeutic applications, including antiviral, anticancer, and Alzheimer’s disease treatments. Their incorporation into clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics highlights their broad therapeutic potential. This review elucidates the main classes of sulfonamide inhibitors investigated for their scientific and patent literature contributions, underscoring the ongoing relevance of sulfonamides in drug discovery and development (Gulcin & Taslimi, 2018).

Environmental and Health Impacts

Sulfonamides have also been studied for their environmental presence and impact on human health. With a steady increase in pharmaceutical production and consumption, the environmental persistence of sulfonamides presents challenges related to microbial resistance and potential human health hazards. Research focusing on the environmental behavior of sulfonamides, their degradation, and the risks associated with their ubiquity in the biosphere underscores the importance of understanding and mitigating their environmental footprint (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Chemical Properties and Applications

Further research has expanded into the chemical properties and novel applications of sulfonamides in various industrial and commercial contexts. Their role in advanced material science, including the development of new polymers and composites, illustrates the versatility and innovation potential of sulfonamide compounds. Studies have explored their utility in creating novel biopolymer ethers and esters, highlighting their importance in developing new materials with specific functional properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

作用機序

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit antileishmanial activity . Therefore, it is plausible that this compound may also target the Leishmania species, specifically Leishmania infantum and Leishmania amazonensis .

Mode of Action

It is suggested that the sulfonamide functionality in similar compounds can display antiparasitic, antibacterial, and anti-viral hiv activities . The compound may interact with its targets, leading to changes that inhibit the growth or survival of the parasites.

Biochemical Pathways

Based on the potential antileishmanial activity, it can be inferred that the compound may interfere with the metabolic pathways essential for the survival and replication of leishmania species .

Result of Action

Based on the potential antileishmanial activity, it can be inferred that the compound may lead to the death or inhibition of leishmania species, thereby alleviating the symptoms of leishmaniasis .

特性

IUPAC Name |

N,N-dimethyl-4-(pyrazol-1-ylmethyl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S/c1-13(2)18(16,17)15-8-4-11(5-9-15)10-14-7-3-6-12-14/h3,6-7,11H,4-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNUMTZOEYVHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-pyrazol-1-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)

![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)

![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)

![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)

![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)